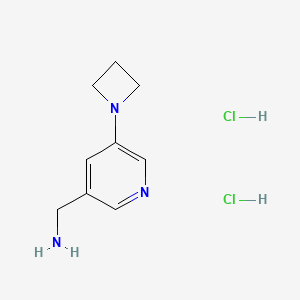

(5-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

[5-(azetidin-1-yl)pyridin-3-yl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c10-5-8-4-9(7-11-6-8)12-2-1-3-12;;/h4,6-7H,1-3,5,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMSMXBPKHPUHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=CN=CC(=C2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(5-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride, with the CAS number 2097980-12-4, is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHClN, with a molecular weight of 236.14 g/mol. The compound features a pyridine ring substituted with an azetidine moiety and a methanamine group, contributing to its structural complexity and biological activity .

Pharmacological Activity

Research indicates that compounds similar to this compound exhibit significant pharmacological effects, particularly as agonists at nicotinic acetylcholine receptors (nAChRs). Specifically, studies have shown that modifications at the 5-position of the pyridine ring can enhance selectivity for the α4β2-nAChR isoform over other nAChR subtypes .

Key Findings:

- Agonist Activity : The compound has been identified as a potent agonist for high sensitivity α4β2-nAChRs, which are implicated in cognitive functions and are potential targets for treating neurodegenerative diseases .

- Selectivity : Structural modifications can lead to improved selectivity for specific nAChR subtypes, enhancing therapeutic efficacy while minimizing side effects .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the introduction of various functional groups at specific positions on the azetidine and pyridine rings significantly impacts the binding affinity and biological activity of related compounds. For instance, the presence of an amino group at the 5-position enhances the interaction with nAChRs .

| Compound | Structural Features | Notable Activities |

|---|---|---|

| Compound 13 | Azetidine moiety with methoxy substitution | Potent α4β2-nAChR agonist |

| Compound 14 | Pyridine ring with different substituents | Improved selectivity for α4β2-nAChR |

| Compound 15 | Variants with amino substitutions | Enhanced binding affinity |

Therapeutic Applications

The potential applications of this compound include:

- Neuropharmacology : As a candidate for developing treatments for Alzheimer's disease and other cognitive disorders due to its action on nAChRs.

- Antidepressants : Analogous compounds have shown promise in antidepressant activity, suggesting potential in mood disorder treatments .

Case Studies

Recent studies have explored the efficacy of related compounds in preclinical models. For example, one study demonstrated that a structurally similar compound exhibited significant improvements in cognitive function in animal models by modulating nAChR activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

- 1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride : Replaces the pyridine-azetidine moiety with a pyrimidine-propyl group. This substitution reduces ring strain (azetidine vs. pyrimidine) but may decrease binding affinity in targets requiring rigid heterocycles.

- (R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride : Features a fluorinated pyridine and a chiral ethylamine group, which could enhance metabolic stability and selectivity.

Physicochemical Properties

Data Table: Key Analogues and Properties

Preparation Methods

General Synthetic Strategy

The synthesis of (5-(Azetidin-1-yl)pyridin-3-yl)methanamine dihydrochloride typically proceeds through:

- Construction or functionalization of the pyridine ring at the 3- and 5-positions.

- Introduction of the azetidine ring at the 5-position of the pyridine.

- Installation of the methanamine group at the 3-position.

- Formation of the dihydrochloride salt for stability and isolation.

Azetidine Ring Formation and Functionalization

Azetidine derivatives are commonly synthesized via ring closure reactions involving amino precursors and halohydrins or epihalohydrins:

- Epichlorohydrin or Epibromohydrin Ring Closure : Amino derivatives react with epichlorohydrin or epibromohydrin in inert solvents to form azetidinols, which can be further transformed into azetidines.

- Cyclization of Benzhydrylamine with Epichlorohydrin : This method yields benzhydryl-protected azetidine intermediates, which can be converted to azetidine-3-carboxylic acid derivatives after mesylation, cyanide displacement, and hydrolysis steps.

Hydride reducing agents such as lithium aluminum hydride (LAH), sodium borohydride, Red-Al, or sodium triacetoxyborohydride are used to reduce intermediate esters or amides to azetidine-containing amines.

Introduction of the Azetidin-1-yl Group on Pyridine

Palladium-catalyzed amination is an effective method for introducing azetidine or related amine groups onto pyridine rings:

- Brominated pyridine derivatives at the 5-position can undergo Pd-catalyzed amination with azetidine or piperidine analogs to afford the corresponding 5-azetidinyl pyridine derivatives.

- Typical catalysts include Pd2(dba)3 with ligands such as xantphos, under conditions that facilitate C–N bond formation.

Installation of the Methanamine Group at the 3-Position

The methanamine group on the pyridine ring (at the 3-position) can be introduced by:

- Nucleophilic substitution reactions on halogenated pyridine intermediates.

- Reduction of protected amine precursors using hydride reagents.

- Deprotection and purification steps involving acid treatment (e.g., HCl in ether/methanol) and HPLC purification to obtain the free amine.

Formation of the Dihydrochloride Salt

The free base of (5-(Azetidin-1-yl)pyridin-3-yl)methanamine is converted into its dihydrochloride salt by:

- Treatment with hydrochloric acid in suitable solvents (e.g., ether, methanol).

- Crystallization or precipitation of the dihydrochloride salt to improve stability and facilitate isolation.

Representative Preparation Procedure (Summarized)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Azetidine ring formation | Amino derivative + epichlorohydrin in inert solvent | Azetidinol intermediate |

| 2 | Mesylation and nucleophilic substitution | Methanesulfonyl chloride, cyanide ion | Azetidine carbonitrile derivative |

| 3 | Hydrolysis and deprotection | Aqueous acid hydrolysis, hydrogenolysis | Azetidine-3-carboxylic acid, free amine |

| 4 | Pd-catalyzed amination | Pd2(dba)3, xantphos, azetidine amine, bromopyridine | 5-Azetidinyl pyridine derivative |

| 5 | Methanamine introduction and reduction | Hydride reducing agents (LAH, Red-Al), acid treatment | 3-Methanamine substituted pyridine |

| 6 | Salt formation | HCl in ether/methanol, crystallization | Dihydrochloride salt of target compound |

Detailed Research Findings

- Yields and Purification : Yields for azetidine intermediates range from moderate to good (30–73%), with purification achieved by silica gel chromatography or crystallization from organic solvents.

- Catalysts and Ligands : Pd-catalyzed amination is efficient with Pd2(dba)3 and xantphos, enabling selective substitution on bromopyridines.

- Hydride Reductions : Lithium aluminum hydride and sodium borohydride are effective for reducing esters or amides to amines, crucial for obtaining the methanamine functionality.

- Salt Formation : The dihydrochloride salt enhances compound stability and is typically isolated by crystallization from solvents like ether or methanol.

Data Table: Key Reagents and Conditions

Q & A

Advanced Research Question

- Molecular Dynamics (MD) : Simulate ligand-receptor binding stability over 100+ ns trajectories (GROMACS/AMBER).

- QSAR Modeling : Corrogate structural features (azetidine size, amine position) with activity data from analogs .

- Electrostatic Potential Maps : Analyze charge distribution to predict reactivity (e.g., nucleophilic amine sites) .

How should researchers handle stability issues in long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.